molecular formula C16H13N3O3 B11836743 4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide CAS No. 220115-30-0

4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide

Cat. No.: B11836743
CAS No.: 220115-30-0
M. Wt: 295.29 g/mol
InChI Key: YEFLGYYQKOZRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the condensation of 2-aminobenzamide with 4-methoxybenzoyl chloride under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(8-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, leading to the formation of alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(8-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide
  • 4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide

Uniqueness

Compared to similar compounds, 4-(8-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide exhibits unique properties due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable candidate for further research and development .

Properties

CAS No.

220115-30-0

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

4-(8-methoxy-4-oxo-3H-quinazolin-2-yl)benzamide

InChI

InChI=1S/C16H13N3O3/c1-22-12-4-2-3-11-13(12)18-15(19-16(11)21)10-7-5-9(6-8-10)14(17)20/h2-8H,1H3,(H2,17,20)(H,18,19,21)

InChI Key

YEFLGYYQKOZRJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.